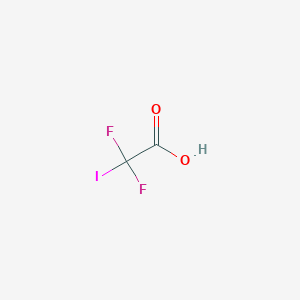

Iododifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Iododifluoroacetic acid can be achieved through a multi-step process involving the reaction of several starting materials. The starting materials include Fluoroacetic acid, Iodine, Hydrogen peroxide, Sodium hydroxide, and Hydrofluoric acid. The reaction steps are as follows:- Sodium iodofluoroacetate is then reacted with hydrofluoric acid to form this compound.

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C2HF2IO2/c3-2(4,5)1(6)7/h(H,6,7) . The molecular weight is 221.93 .Chemical Reactions Analysis

This compound acts as an oxidant, which means that it can react with a variety of molecules and induce chemical changes. It is capable of oxidizing a variety of organic compounds, such as alcohols, aldehydes, and ketones. It can also act as a catalyst for a variety of reactions, such as the oxidation of sulfur compounds and the formation of disulfides.Physical And Chemical Properties Analysis

This compound has a boiling point of 92-94°C . It is a solid powder at room temperature . It should be stored at a temperature of 2-8°C .科学的研究の応用

Synthesis and Organic Chemistry Applications

Preparation of Bis(trifluoroacetoxy)iodo Compounds : A study by Zagulyaeva et al. (2010) detailed the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes and arenes by oxidation of organic iodides using oxone and trifluoroacetic acid. These compounds were further converted into stable [hydroxy(tosyloxy)iodo]perfluoroalkanes, demonstrating a general and convenient synthesis procedure (Zagulyaeva, Yusubov, & Zhdankin, 2010).

Nickel-Catalyzed Reactions with Alkenes : Yang and Burton (1992) reported a nickel-catalyzed reaction of iododifluoroacetates with alkenes and zinc. This novel route led to the production of α,α-difluoro-functionalized esters and α,α,ω,ω-tetrafluoro diesters, highlighting a practical approach in organic synthesis (Yang & Burton, 1992).

Detection and Analysis Techniques

Detection of Aryl Radicals : Wassmundt and Kiesman (1997) utilized iodoacetic acid as an aryl radical trapping agent to investigate reactive intermediates in hydrodediazoniations. This method, involving the isolation of aryl iodides, provided insights into the presence of aryl radicals in various organic reactions (Wassmundt & Kiesman, 1997).

Copper-Catalyzed Addition Reaction to Olefins : The study by Yang and Burton (1989) on the copper-catalyzed addition of iododifluoroacetates to alkenes demonstrated a neat and efficient reaction method, producing α,α-difluoroacetates and offering significant yields (Yang & Burton, 1989).

Environmental and Health Applications

Toxicity of Iodinated Disinfection Byproducts : Richardson et al. (2008) conducted an occurrence study on iodoacetic acid and other iodinated disinfection byproducts in drinking water. They found these compounds in most plants, analyzing their cytotoxicity and genotoxicity, thus highlighting the environmental and health implications (Richardson et al., 2008).

Phenyliodine(III) Bis(trifluoroacetate)-Promoted Synthesis : Rihn et al. (2011) discussed the use of phenyliodine(III) bis(trifluoroacetate) in conjunction with a Lewis acid for the C-C coupling of Bodipy monomers, leading to oligomers with unusual redox properties. This has implications in synthetic chemistry and materials science (Rihn, Erdem, De Nicola, Retailleau, & Ziessel, 2011).

Trapping Reaction with Methionine : Gundlach, Moore, and Stein (1959) explored the reaction of iodoacetate with methionine. Their findings provided a deeper understanding of protein chemistry and the interaction of iodoacetate with various amino acid residues (Gundlach, Moore, & Stein, 1959).

[Hydroxy(sulfonyloxy)iodo]perfluoroalkanes in Organic Synthesis : Zhdankin and Kuehl (1994) presented the synthesis of [hydroxy(sulfonyloxy)iodo]perfluoroalkanes, highlighting their potential as reagents in organic synthesis. These compounds were prepared from perfluoroalkyliodides and demonstrated utility in reactions with aromatic compounds (Zhdankin & Kuehl, 1994).

作用機序

Iododifluoroacetic acid acts as an oxidant, which means that it can react with a variety of molecules and induce chemical changes. It is capable of oxidizing a variety of organic compounds, such as alcohols, aldehydes, and ketones. It can also act as a catalyst for a variety of reactions, such as the oxidation of sulfur compounds and the formation of disulfides.

Safety and Hazards

The safety information for Iododifluoroacetic acid includes the following hazard statements: H302 and H314 . This indicates that the compound is harmful if swallowed and causes severe skin burns and eye damage . The precautionary statements include P310, P260, and P280, which advise to immediately call a poison center or doctor if you feel unwell, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

生化学分析

Biochemical Properties

It is known that the compound is a structural analog of acetic acid, with two of the three hydrogen atoms on the alpha carbon replaced with fluorine atoms . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner to acetic acid, although the presence of the iodine and fluorine atoms may alter these interactions.

Cellular Effects

It is known that changes in pH can affect the oxidative capacity of certain processes . Given that Iododifluoroacetic acid is an acid, it may influence cellular function by altering the pH of the cellular environment.

Molecular Mechanism

As a structural analog of acetic acid, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid powder at room temperature and should be stored at 2-8°C , suggesting that it may have good stability under these conditions.

Dosage Effects in Animal Models

It is known that high doses of certain acids can be toxic , suggesting that high doses of this compound may also have adverse effects.

Metabolic Pathways

As a structural analog of acetic acid, it may be involved in similar metabolic pathways .

特性

IUPAC Name |

2,2-difluoro-2-iodoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF2IO2/c3-2(4,5)1(6)7/h(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMXAMDVHXEDGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)I)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF2IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2727705.png)

![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2727709.png)

![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)

![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2727715.png)

![3-bromo-9-(4-chlorophenyl)-4-hydroxy-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2727724.png)

![4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate](/img/structure/B2727726.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2727728.png)